molecular formula C22H26ClN7O2 B12399816 Flt3/itd-IN-3

Flt3/itd-IN-3

Cat. No.: B12399816
M. Wt: 455.9 g/mol
InChI Key: PCGXWBCXAWPIRK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flt3/itd-IN-3 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is particularly significant due to its ability to inhibit the internal tandem duplication (ITD) mutations within the FLT3 gene, which are associated with poor prognosis in AML patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flt3/itd-IN-3 typically involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Flt3/itd-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic potentials .

Scientific Research Applications

Flt3/itd-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.

    Biology: Helps in understanding the role of FLT3 mutations in cellular signaling and proliferation.

    Medicine: Investigated as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.

    Industry: Utilized in the development of diagnostic assays for detecting FLT3 mutations

Mechanism of Action

Flt3/itd-IN-3 exerts its effects by binding to the FLT3 receptor and inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cellular proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of AML cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Flt3/itd-IN-3

This compound is unique due to its specific targeting of FLT3-ITD mutations, which are associated with a particularly poor prognosis in AML patients. Its ability to inhibit these mutations more effectively than other compounds makes it a valuable tool in both research and therapeutic contexts .

Biological Activity

Flt3/itd-IN-3 is a selective inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly effective against the internal tandem duplication (ITD) mutations commonly associated with acute myeloid leukemia (AML). This article delves into the biological activity of this compound, examining its mechanisms of action, signaling pathways, and implications in clinical settings.

Overview of FLT3 and Its Mutations

FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in FLT3, particularly the ITD mutation, lead to constitutive activation of the receptor, promoting cell proliferation and survival while inhibiting apoptosis. Approximately 35% of AML patients present with FLT3-ITD mutations, which are associated with poor prognosis and treatment resistance .

This compound functions by inhibiting the kinase activity of mutated FLT3, thereby blocking downstream signaling pathways that contribute to tumor growth. The compound targets the ATP-binding site of FLT3, stabilizing it in an inactive conformation (DFG-out), which prevents receptor activation and subsequent signaling through pathways such as AKT , ERK , and STAT5 .

Key Signaling Pathways Affected

  • AKT Pathway : Inhibition of FLT3 leads to decreased phosphorylation of AKT, which is critical for cell survival.
  • ERK Pathway : this compound reduces ERK activation, impacting cell proliferation.
  • STAT5 Activation : The compound also inhibits STAT5 signaling, which is essential for the proliferation of FLT3-mutated cells .

In Vitro Studies

In vitro studies using Ba/F3 cells expressing FLT3-ITD have demonstrated that this compound effectively induces apoptosis and inhibits cell proliferation. For instance:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control10010
This compound (1 µM)3070

These results indicate a significant reduction in viable cells and a marked increase in apoptosis upon treatment with this compound .

In Vivo Studies

In vivo studies using mouse models transplanted with FLT3-ITD positive AML cells showed that administration of this compound resulted in:

  • Reduction in Tumor Burden : Mice treated with the compound exhibited a significant decrease in leukemic cell counts compared to control groups.
  • Improved Survival Rates : Treatment with this compound extended survival compared to untreated mice, highlighting its potential therapeutic benefit.

Clinical Implications

The clinical relevance of this compound is underscored by ongoing trials assessing its efficacy in patients with relapsed or refractory AML harboring FLT3 mutations. Early-phase trials have reported promising results regarding safety and tolerability, with some patients achieving complete remission .

Properties

Molecular Formula

C22H26ClN7O2

Molecular Weight

455.9 g/mol

IUPAC Name

N-(2-chloro-4-morpholin-4-ylphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H26ClN7O2/c23-18-12-16(29-8-10-32-11-9-29)3-4-19(18)27-22(31)17-14-25-30-7-5-20(28-21(17)30)26-15-2-1-6-24-13-15/h3-5,7,12,14-15,24H,1-2,6,8-11,13H2,(H,26,28)(H,27,31)/t15-/m1/s1

InChI Key

PCGXWBCXAWPIRK-OAHLLOKOSA-N

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl

Canonical SMILES

C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.